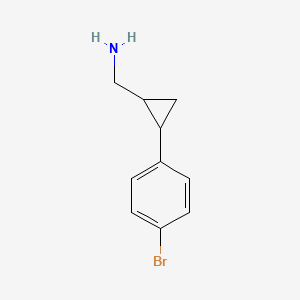

(2-(4-Bromophenyl)cyclopropyl)methanamine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12BrN |

|---|---|

Molekulargewicht |

226.11 g/mol |

IUPAC-Name |

[2-(4-bromophenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2 |

InChI-Schlüssel |

JDPOCUFHXPTLJW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C1C2=CC=C(C=C2)Br)CN |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 4 Bromophenyl Cyclopropyl Methanamine and Its Stereoisomers

Precursor Synthesis and Cyclopropane (B1198618) Ring Formation

The foundational step in the synthesis of (2-(4-Bromophenyl)cyclopropyl)methanamine is the construction of the substituted cyclopropane ring. This is typically achieved through the cyclopropanation of a styrene (B11656) derivative.

Synthesis of Styrene Derivatives as Starting Materials

The primary precursor for the cyclopropanation reaction is 4-bromostyrene (B1200502). This starting material can be synthesized through various established organic chemistry methods. One common approach involves the dehydrohalogenation of a suitable precursor, such as 1-bromo-4-(1-bromoethyl)benzene.

| Starting Material | Reagent | Product |

| 1-bromo-4-(1-bromoethyl)benzene | Base (e.g., KOH) | 4-Bromostyrene |

Alternatively, 4-bromostyrene is commercially available from various chemical suppliers, providing a convenient starting point for the synthesis. nih.govnih.govnih.gov

Transition Metal-Catalyzed Cyclopropanation using Diazoacetates

A widely employed method for forming the cyclopropane ring is the reaction of an olefin with a diazo compound, catalyzed by a transition metal. In the context of synthesizing the precursor for this compound, 4-bromostyrene is reacted with an ethyl diazoacetate in the presence of a copper catalyst. google.com

Copper(II) acetylacetonate (B107027) (Cu(acac)₂) is an effective catalyst for the decomposition of ethyl diazoacetate to generate a copper-carbene intermediate. This highly reactive species then adds across the double bond of 4-bromostyrene to form the cyclopropane ring, yielding ethyl 2-(4-bromophenyl)cyclopropanecarboxylate. The use of copper catalysts in such cyclopropanation reactions is well-documented. nih.gov

Reaction Scheme: 4-Bromostyrene + Ethyl diazoacetate --(Cu(acac)₂)--> Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate

The cyclopropanation of styrene derivatives with ethyl diazoacetate typically results in a mixture of trans- and cis- diastereomers. The trans- isomer is generally the major product due to steric hindrance, which favors the approach of the carbene from the less hindered face of the olefin. In analogous reactions, such as the cyclopropanation of styrene, the ratio of trans- to cis- isomers is often reported to be in the range of 3:1 to 4:1. google.com This diastereomeric mixture can often be separated by techniques such as fractional crystallization of the corresponding carboxylic acids derived after hydrolysis. google.com

| Substrate | Catalyst | Reagent | Product | Diastereomeric Ratio (trans:cis) |

| Styrene | - | Ethyl diazoacetate | ethyl 2-phenylcyclopropanecarboxylate | ~3-4 : 1 google.com |

| 4-Bromostyrene | Cu(acac)₂ | Ethyl diazoacetate | Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate | trans favored |

Functional Group Interconversion Strategies for Amine Formation

Following the successful synthesis of the cyclopropane core, the ester functionality must be converted into a methanamine group. This is typically achieved through a two-step sequence involving hydrolysis of the ester to a carboxylic acid, followed by a rearrangement reaction.

Hydrolysis of Cyclopropane Esters to Carboxylic Acids

The ethyl ester of 2-(4-bromophenyl)cyclopropanecarboxylate is hydrolyzed to the corresponding carboxylic acid, 2-(4-bromophenyl)cyclopropanecarboxylic acid. This transformation is commonly carried out using a base-mediated hydrolysis, for instance, with sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification. google.com The resulting carboxylic acid is a key intermediate for the introduction of the amine functionality.

| Starting Material | Reagents | Product |

| Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate | 1. NaOH or KOH, H₂O/EtOH2. H₃O⁺ | 2-(4-Bromophenyl)cyclopropanecarboxylic acid |

The separation of the trans- and cis- isomers of the carboxylic acid can often be accomplished at this stage through recrystallization, allowing for the isolation of the pure trans-isomer. google.com

The subsequent conversion of the carboxylic acid to the target this compound can be achieved through reactions such as the Curtius or Hofmann rearrangements. For instance, the Curtius rearrangement involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate upon heating. nih.govnih.gov The isocyanate is subsequently hydrolyzed to yield the primary amine with the loss of one carbon atom as carbon dioxide. nih.govnih.govyoutube.com A patent describes a similar transformation of trans-2-phenylcyclopropanecarboxylic acid to trans-2-phenylcyclopropylamine via the Curtius rearrangement. google.com

Conversion of Carboxylic Acids to Amides (e.g., via Acid Chlorides)

A common strategy for the synthesis of primary amines involves the conversion of a corresponding carboxylic acid to an amide, which is then subsequently reduced. In the context of synthesizing this compound, the precursor carboxylic acid, 2-(4-bromophenyl)cyclopropanecarboxylic acid, is first activated to facilitate amidation. A widely used method for this activation is the conversion of the carboxylic acid to its more reactive acid chloride derivative. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once the acid chloride is formed, it can readily react with ammonia (B1221849) or an ammonia equivalent to produce the corresponding primary amide, (2-(4-bromophenyl)cyclopropyl)methanamide. This amidation reaction is generally efficient. libretexts.orgnih.govresearchgate.net Alternative methods for direct amidation of carboxylic acids without the isolation of an acid chloride intermediate have also been developed, utilizing various coupling reagents. nih.govresearchgate.net For instance, tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃) has been shown to be an effective reagent for the direct amidation of a wide range of carboxylic acids and amines. nih.gov

Reduction of Amides to Primary Amines (e.g., Borane-Tetrahydrofuran Reduction)

The subsequent step in this synthetic sequence is the reduction of the amide, (2-(4-bromophenyl)cyclopropyl)methanamide, to the target primary amine, this compound. Borane-tetrahydrofuran complex (BH₃·THF) is a powerful and selective reducing agent commonly employed for this transformation. chemicalbook.comorganic-synthesis.comcommonorganicchemistry.comorganic-chemistry.orgresearchgate.net Borane (B79455) reagents are electrophilic and readily attack the electron-rich carbonyl group of the amide. organic-synthesis.com The reaction typically proceeds by adding the borane-THF solution to the amide in an appropriate solvent like tetrahydrofuran (B95107) (THF). organic-synthesis.com The reaction may be conducted at room temperature or require heating to achieve completion. organic-synthesis.com Following the reduction, a workup with an acid or alcohol is necessary to hydrolyze the intermediate borane-amine complex and liberate the free amine. organic-synthesis.com

Borane-dimethylsulfide (BH₃·SMe₂) is another stable and effective alternative to BH₃·THF for amide reductions. commonorganicchemistry.com While lithium aluminum hydride (LiAlH₄) is also a potent reagent for amide reduction, boranes often offer better functional group tolerance. libretexts.org

Catalytic Reductive Amination Approaches

Catalytic reductive amination represents a more convergent and atom-economical approach to amine synthesis. nih.govnih.govorganicreactions.org This one-pot process involves the reaction of a carbonyl compound, in this case, 2-(4-bromophenyl)cyclopropanecarbaldehyde, with an amine source, typically ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent and a catalyst. libretexts.orgnih.gov The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the corresponding amine. libretexts.org

A variety of catalysts, including those based on noble metals (e.g., palladium, platinum) and non-noble metals (e.g., nickel, cobalt), can be employed for this transformation. nih.govmdpi.comucla.edu The choice of reducing agent can also vary, with common options including hydrogen gas (catalytic hydrogenation) or hydride transfer reagents like sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). libretexts.orgorganicreactions.orgucla.edu Recent advancements have focused on developing more efficient and environmentally benign catalytic systems for reductive amination. nih.govnih.gov For instance, cobalt-based composites have shown promise as effective catalysts for the amination of aromatic aldehydes. mdpi.com

Stereoselective Synthesis and Chiral Resolution of Enantiomers

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, methods to obtain enantiomerically pure forms of this compound are of significant importance.

Diastereomeric Amide Formation and Chromatographic Separation for Enantiomeric Resolution

A classical and widely used method for resolving a racemic mixture of amines is through the formation of diastereomeric salts or amides. wikipedia.org In the case of this compound, the racemic amine can be reacted with a chiral resolving agent, such as an enantiomerically pure carboxylic acid or its derivative, to form a mixture of two diastereomeric amides. lookchem.com These diastereomers possess different physical properties, such as solubility and chromatographic behavior, which allows for their separation by techniques like fractional crystallization or chromatography. wikipedia.orglookchem.com

For example, reacting the racemic amine with an optically active agent like (-)-menthoxyacetyl chloride would yield two diastereomeric amides. lookchem.com These diastereomers can then be separated using column chromatography. Once the diastereomers are isolated, the chiral auxiliary (the menthoxyacetyl group in this example) is cleaved under appropriate conditions to yield the individual enantiomers of this compound. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another powerful tool for the analytical and preparative separation of enantiomers and diastereomers. mdpi.comnih.gov

Utilization of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis offers a more direct and often more efficient route to enantiomerically enriched compounds compared to chiral resolution. wikipedia.org This approach involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of a reaction. nih.govresearchgate.net

One strategy involves attaching a chiral auxiliary to the substrate to direct a subsequent reaction in a stereoselective manner. rsc.orgrsc.org For instance, a chiral auxiliary could be incorporated into the cyclopropane ring precursor, guiding the formation of a specific stereoisomer during the cyclopropanation step. rsc.orgrsc.org After the desired stereochemistry is established, the auxiliary is removed.

Catalytic asymmetric synthesis is a highly desirable approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.govresearchgate.net For the synthesis of chiral cyclopropylamines, methods involving chiral N-sulfinyl imines have been developed. nih.gov In this approach, a chiral N-sulfinyl α-chloro ketimine can react with a Grignard reagent to produce a chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamide with good diastereoselectivity. Subsequent deprotection of the sulfinyl group provides the enantiomerically enriched cyclopropylamine (B47189). nih.gov

Establishing Absolute Stereochemistry of Cyclopropylamine Scaffolds

Determining the absolute configuration of the synthesized enantiomers is a critical final step. Several spectroscopic and crystallographic techniques are available for this purpose. nih.govpurechemistry.org

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, and thus its absolute stereochemistry, provided that a suitable single crystal can be obtained. purechemistry.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in conjunction with chiral derivatizing agents, is another powerful tool. usm.edufrontiersin.org The Mosher method, which involves forming diastereomeric amides or esters with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a classic example. usm.edu By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the two diastereomers, the absolute configuration of the stereocenter can be deduced. usm.edufrontiersin.org

Emerging and Advanced Synthetic Approaches

Modern synthetic chemistry offers several innovative strategies for the construction of complex molecules like this compound. These methods provide alternatives to classical approaches, often with improved efficiency, selectivity, and milder reaction conditions.

Photoinduced Charge-Transfer Complex Mediated Amine Synthesis

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the activation of stable molecules through single-electron transfer (SET) processes. For aryl cyclopropanes, this approach involves the formation of a charge-transfer complex upon irradiation with visible light, which facilitates C-C bond cleavage and subsequent functionalization.

The core principle involves the single-electron oxidation of the aryl cyclopropane moiety, such as the 4-bromophenyl cyclopropane system, by an excited photocatalyst. This generates a reactive radical cation intermediate. thieme-connect.de The strain of the cyclopropane ring facilitates its opening upon nucleophilic attack, leading to a benzylic radical. This radical can then be trapped by a nitrogen-containing species to introduce the desired amine functionality, often in a difunctionalization reaction. For instance, photoredox-catalyzed oxo-amination of aryl cyclopropanes allows for the installation of both an oxygen and a nitrogen function across the cyclopropane ring. thieme-connect.de

A potential pathway to this compound using this strategy could involve the ring-opening of a suitable 1-(4-bromophenyl)cyclopropane precursor followed by a reaction cascade that introduces a protected aminomethyl group. While direct photoinduced amination of aryl cyclopropanes is a developing area, the established reactivity of these systems under photocatalytic conditions presents a promising avenue for future exploration. thieme-connect.deacs.org The feasibility of this approach hinges on controlling the regioselectivity of the ring-opening and the subsequent C-N bond formation.

Electrochemical Approaches to Amine Synthesis and Alkene Functionalization

Organic electrosynthesis offers a sustainable and powerful alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. This approach is particularly relevant for both the construction of the cyclopropane ring and the introduction of the amine group.

A plausible electrochemical route to the target molecule begins with the cyclopropanation of an alkene. The key precursor, 4-bromostyrene, can undergo electrochemical cyclopropanation. For example, using active methylene (B1212753) compounds in an undivided cell with a ferrocene (B1249389) mediator allows for the direct formation of a substituted cyclopropane ring from an unactivated alkene. Subsequent chemical transformations would then be required to convert the activating group into the desired methanamine side chain.

More advanced electrochemical methods could achieve the desired structure with greater atom economy. For instance, electrochemical amino-oxygenation of styrenes has been shown to produce indolines through a process involving C-N and C-O bond formation. rsc.org Adapting such a strategy to an intermolecular reaction could, in principle, allow for the simultaneous formation of the cyclopropane and introduction of a nitrogen-based functional group. This would likely proceed through radical intermediates generated at the electrode surface, offering a high degree of functional group tolerance under mild conditions.

Table 1: Potential Electrochemical Steps for Synthesis This table presents a conceptual summary of how electrochemical methods could be applied. Specific conditions would require experimental optimization.

| Step | Reaction Type | Precursor(s) | Key Reagents/Conditions | Intermediate Product |

|---|---|---|---|---|

| 1 | Cyclopropane Formation | 4-Bromostyrene, Malonic ester | Ferrocene (mediator), Et₄NI (electrolyte), Undivided cell | Ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate |

| 2 | Amine Introduction | 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid | Electrochemical Azide Generation or Curtius Rearrangement | This compound |

Transition Metal-Catalyzed Carbene Insertion to C-H Bonds for Cyclopropane Construction

One of the most robust and widely studied methods for constructing cyclopropane rings is the transition-metal-catalyzed reaction of an alkene with a diazo compound. dicp.ac.cnrsc.org This reaction proceeds via a highly reactive metal carbene intermediate. For the synthesis of this compound, this methodology is particularly well-suited.

The process involves the reaction of 4-bromostyrene with a suitable diazo compound, such as ethyl diazoacetate, in the presence of a transition metal catalyst. snnu.edu.cnsci-hub.se Rhodium(II) and Copper(I) complexes are the most common and effective catalysts for this transformation. nih.govnih.gov The catalyst decomposes the diazo compound to generate a metal carbene, which then undergoes a concerted [2+1] cycloaddition with the alkene to form the cyclopropane ring stereospecifically.

The resulting product, ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate, contains the core cyclopropane structure with a versatile ester handle. This ester can be readily converted to the target this compound through standard functional group interconversions, such as reduction to the alcohol, conversion to a leaving group, and substitution with an amine source, or through amide formation followed by reduction. The diastereoselectivity of the cyclopropanation can often be controlled by the choice of catalyst and its ligands, typically favoring the more stable trans isomer. nih.gov

Table 2: Representative Catalyst Systems for Styrene Cyclopropanation Data adapted from studies on substituted styrenes and related alkenes.

| Catalyst | Diazo Reagent | Substrate | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene | 77:23 | 85 | nih.gov |

| Rh₂(TPA)₄ | Ethyl α-diazopropionate | Styrene | >95:5 | 77 | nih.gov |

| CuOTf | Methyl diazo(trimethylsilyl)acetate | Styrene | 74:26 | 91 | - |

| Rh₂(S-TCPTAD)₄ | Methyl aryldiazoacetate | Ethyl acrylate | >97:3 | 71 | nih.gov |

These advanced synthetic methods highlight the ongoing evolution in chemical synthesis, providing powerful and elegant solutions for accessing complex and valuable molecules like this compound.

Chemical Transformations and Derivatization of 2 4 Bromophenyl Cyclopropyl Methanamine

Reactions Involving the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring provides a handle for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the bromo-substituent of (2-(4-Bromophenyl)cyclopropyl)methanamine serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl structures. nih.govlibretexts.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. nih.gov In the case of this compound, the aryl bromide can be coupled with a wide range of aryl or heteroaryl boronic acids or their corresponding esters. mdpi.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction conditions are generally mild and tolerant of various functional groups, a significant advantage when working with a molecule containing a primary amine. libretexts.org

Research has shown that the choice of palladium catalyst, ligand, and base can significantly influence the reaction's efficiency. For instance, the use of Pd(PPh₃)₄ as a catalyst with a suitable base like potassium phosphate (B84403) in a solvent such as 1,4-dioxane (B91453) has been effective for coupling aryl bromides. mdpi.com Electron-rich boronic acids tend to give good yields in these reactions. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Bromides This table is illustrative and based on general principles of Suzuki-Miyaura reactions.

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | High |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | Good |

The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. nih.gov This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. nih.gov The copper-free variant of the Sonogashira coupling, also known as Heck alkynylation, has gained prominence to avoid issues related to copper, such as the dimerization of alkynes. organic-chemistry.org

For this compound, the Sonogashira coupling provides a direct route to introduce an alkyne functionality. This transformation is valuable for the synthesis of precursors for pharmaceuticals and functional materials. nih.gov The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with a copper acetylide (in the copper-catalyzed version) or direct reaction with the alkyne (in the copper-free version), and subsequent reductive elimination. nih.govgelest.com

A range of terminal alkynes, both aryl and alkyl, can be coupled with aryl halides using efficient palladium catalysts and ligands. organic-chemistry.org Copper-free conditions often utilize a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides This table is illustrative and based on general principles of Sonogashira reactions.

| Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | High |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | Good to High |

| 1-Hexyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile (B52724) | Good |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceuticals and organic materials. wikipedia.org For this compound, this transformation would involve coupling the bromophenyl group with another amine, leading to more complex diamine structures.

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The development of various generations of catalyst systems, particularly those with bulky and electron-rich phosphine ligands, has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides, often under milder conditions. wikipedia.org

The reaction can be performed with primary and secondary amines, and even ammonia (B1221849) equivalents, allowing for the synthesis of primary arylamines. organic-chemistry.org The choice of ligand is crucial for the success of the reaction, with ligands like X-Phos being effective for the amination of aryl bromides. beilstein-journals.org

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table is illustrative and based on general principles of Buchwald-Hartwig amination.

| Amine | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Morpholine | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | Good to Excellent |

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Dioxane | High |

| Pyrrolidine | [(cinnamyl)PdCl]₂ / t-BuXPhos | K₃PO₄ | Water (micellar) | Good to Excellent |

Reactions at the Primary Amine Group

The primary amine group of this compound is a versatile functional handle for a variety of transformations, most notably N-alkylation reactions.

N-Alkylation Reactions (e.g., N-Monomethylation, Reductive Amination)

N-alkylation introduces alkyl substituents onto the nitrogen atom, modifying the compound's properties. Direct alkylation with alkyl halides can be difficult to control, often leading to over-alkylation. masterorganicchemistry.com Therefore, methods like reductive amination are generally preferred for achieving mono-alkylation.

N-Monomethylation: The introduction of a single methyl group can be achieved through various methods. One common approach is reductive amination using formaldehyde (B43269) as the carbonyl source.

Reductive Amination: This is a highly effective and widely used method for forming C-N bonds. wikipedia.org It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgchemistrysteps.com This one-pot procedure is advantageous as it often proceeds under mild conditions and avoids the isolation of the intermediate imine. wikipedia.org

Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion over the starting carbonyl compound. masterorganicchemistry.com This selectivity is key to the success of the reaction. masterorganicchemistry.com The reaction can be catalyzed by acids or Lewis acids to facilitate imine formation. masterorganicchemistry.com

Table 4: Examples of Reductive Amination with Primary Amines This table is illustrative and based on general principles of reductive amination.

| Carbonyl Compound | Reducing Agent | Catalyst (if any) | Solvent | Product |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | Acetic Acid | Methanol | N-Monomethylated amine |

| Acetone | NaBH(OAc)₃ | - | Dichloroethane | N-Isopropyl amine |

| Cyclohexanone | H₂ / Pd/C | - | Ethanol | N-Cyclohexyl amine |

Formation of Amides and Urethanes

The primary amine group of this compound serves as a versatile handle for derivatization through acylation and related reactions. The formation of amides and urethanes (specifically ureas, in this context) are fundamental transformations for this class of compounds.

Amides are typically synthesized by reacting the primary amine with an acylating agent such as an acyl chloride or carboxylic anhydride (B1165640). This reaction forms a stable amide bond. A recent study detailed the synthesis of a variety of 2-phenylcyclopropane-1-carboxamides by coupling the corresponding carboxylic acid with various amines, highlighting the robustness of the phenylcyclopropane-amide linkage nih.gov.

Urethanes, or more specifically ureas in the case of a primary amine reacting with an isocyanate, are formed through the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. Aromatic isocyanates are highly reactive compounds that readily undergo nucleophilic attack by functional groups like amines excli.de. The reaction between an amine and an isocyanate is a common method for forming urea (B33335) derivatives nih.govresearchgate.net. While specific examples starting with this compound are not detailed in the reviewed literature, these standard organic reactions are directly applicable.

Table 1: General Reactions for Amide and Urea Formation

| Reaction Type | Reactants | General Product |

|---|---|---|

| Amide Formation | This compound + Acyl Chloride/Anhydride | N-((2-(4-Bromophenyl)cyclopropyl)methyl)amide |

| Urea Formation | This compound + Isocyanate (R-N=C=O) | 1-((2-(4-Bromophenyl)cyclopropyl)methyl)-3-substituted-urea |

Installation and Removal of Amine Protecting Groups (e.g., N-Boc protection)

In multi-step syntheses, it is often necessary to temporarily protect the reactive primary amine to prevent unwanted side reactions. Carbamates are the most popular choice for amine protection because they are easily installed, inert to many reaction conditions, and can be removed selectively mdpi.com.

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups used in non-peptide chemistry fishersci.co.uk. The protection is readily achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base researchgate.net. The resulting N-Boc protected amine is stable towards most nucleophiles and bases, but is easily cleaved under acidic conditions organic-chemistry.org. The standard deprotection method involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) fishersci.co.uk. Thermolytic deprotection at high temperatures offers an alternative, avoiding the use of strong acids nih.gov.

The orthogonality of protecting groups is a key concept in complex synthesis. The acid-lability of the Boc group makes it orthogonal to groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with base, and the benzyloxycarbonyl (Cbz) group, which is cleaved by catalytic hydrogenation total-synthesis.com. This allows for the selective deprotection of one amine in the presence of others.

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) fishersci.co.ukresearchgate.net |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) total-synthesis.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., Piperidine) organic-chemistry.orgtotal-synthesis.com |

Modifications of the Cyclopropane (B1198618) Ring

The three-membered cyclopropane ring is a strained system that can undergo unique chemical transformations, including the introduction of new functional groups or complete ring-opening.

Introduction of Fluorine Atoms onto the Cyclopropane Core

The incorporation of fluorine into organic molecules can significantly alter their physical and biological properties. Research has demonstrated a synthetic pathway to introduce a fluorine atom directly onto the cyclopropane ring of 2-phenylcyclopropylmethylamine derivatives nih.govnih.gov. This multi-step synthesis provides a template that could be applied to the 4-bromo analogue.

The process begins with a substituted benzaldehyde (B42025) and proceeds through several key transformations. A Wittig reaction first creates a styrene (B11656) derivative, which then undergoes bromofluorination. Subsequent elimination of hydrogen bromide yields a vinyl fluoride. A crucial step is the copper-catalyzed [2+1] cycloaddition of ethyl diazoacetate to the vinyl fluoride, which constructs the fluorinated cyclopropane ring nih.gov. The resulting ester is then converted to the target primary amine through a sequence of reduction to the alcohol, conversion to an azide (B81097), and final reduction lookchem.com. This methodology allows for the construction of key fluorinated cyclopropane moieties nih.govnih.gov.

Table 3: Synthetic Sequence for Fluorination of the Cyclopropane Ring

| Step | Reaction | Purpose | Reference |

|---|---|---|---|

| 1 | Wittig Reaction | Formation of an olefin from a benzaldehyde | nih.gov |

| 2 | Bromofluorination | Addition of Br and F across the double bond | nih.gov |

| 3 | Elimination | Formation of a vinyl fluoride | nih.gov |

| 4 | Cyclopropanation | Construction of the monofluorinated cyclopropane ring | nih.gov |

| 5 | Ester Reduction | Conversion of the carboxylate to a primary alcohol | lookchem.com |

| 6 | Azide Formation | Conversion of the alcohol to an azide (e.g., using DPPA) | lookchem.com |

| 7 | Azide Reduction | Formation of the final primary amine | lookchem.com |

Electrochemical Deconstructive Functionalization of Cyclopropyl (B3062369) Units

The strained C-C bonds of the cyclopropane ring can be cleaved under specific conditions, leading to a "deconstructive functionalization" where the ring is opened and new functional groups are installed.

One recently developed method involves the electrochemical oxidative ring-opening of N-cyclopropylamides chemistryviews.orgacs.orgorganic-chemistry.org. This process first requires the conversion of the primary amine of a compound like this compound into an amide. This amide derivative then undergoes electrolysis in an undivided cell, typically with a graphite (B72142) anode and a platinum cathode chemistryviews.orgacs.org. The reaction, which avoids the use of external chemical oxidants, proceeds through the formation of an N-centered radical that triggers the ring-opening of the cyclopropyl group. In the presence of an alcohol as a trapping agent, this cascade leads to the formation of 1,3-oxazines in moderate to high yields chemistryviews.orgacs.org. The reaction tolerates various substituents on the aromatic ring, including halogens like bromine acs.org.

An alternative, non-electrochemical approach to cleave the cyclopropane ring involves the use of superacids. The treatment of trans-2-phenylcyclopropylamine hydrochloride with a superacid like trifluoromethanesulfonic acid (CF₃SO₃H) promotes protolytic ring-opening to form a 1,3-dication intermediate nih.gov. This regioselective cleavage of the distal (C2-C3) bond of the cyclopropane ring can be trapped by arene nucleophiles, leading to a ring-opened, functionalized product nih.gov.

Table 4: Methods for Deconstructive Functionalization of Cyclopropyl Units

| Method | Starting Material Moiety | Key Reagents/Conditions | Product Type | Mechanism | Reference |

|---|---|---|---|---|---|

| Electrochemical Ring-Opening | N-Cyclopropylamide | Electrolysis, graphite anode, Pt cathode, alcohol | 1,3-Oxazine | N-centered radical formation, β-scission | chemistryviews.orgacs.org |

| Superacid-Promoted Ring-Opening | Cyclopropylamine (B47189) | CF₃SO₃H, arene nucleophile | Ring-opened 1,3-diarylpropaneamine | Protolytic cleavage, dication intermediate | nih.gov |

Role of 2 4 Bromophenyl Cyclopropyl Methanamine in Structure Activity Relationship Sar Studies

Investigation of Cyclopropylamine (B47189) Scaffolds in Receptor Ligand Design

Cyclopropylamine and its derivatives are recognized for their broad applications in the development of pharmaceuticals, agrochemicals, and materials. longdom.org The inherent strain of the cyclopropane (B1198618) ring combined with the reactivity of the amine group makes this scaffold a valuable intermediate in drug discovery. longdom.org

The cyclopropane ring is an important structural motif in numerous approved drugs and clinical candidates. hyphadiscovery.com Its rigid nature helps to lock the conformation of a molecule, which can lead to improved binding affinity and selectivity for its biological target. unl.pt The incorporation of a cyclopropylamine scaffold can impart favorable pharmacokinetic properties to a drug candidate. longdom.org This has led to its use in the design of a wide range of therapeutic agents, including those targeting the central nervous system. unl.ptnih.gov

The serotonin (B10506) 5-HT2C receptor is a G protein-coupled receptor (GPCR) that has been identified as a therapeutic target for conditions such as obesity, substance use disorders, and schizophrenia. nih.govnih.gov Structure-activity relationship (SAR) studies of N-substituted (2-phenylcyclopropyl)methylamines have been conducted to develop selective agonists for the 5-HT2C receptor. nih.gov

In one such study, a series of N-substituted (2-phenylcyclopropyl)methylamines were synthesized and evaluated for their activity at the 5-HT2C receptor. The research aimed to identify compounds that preferentially activate the Gq signaling pathway over β-arrestin recruitment. nih.gov The N-benzyl substituted analog, in particular, demonstrated high selectivity for the 5-HT2C receptor over the 5-HT2B receptor and showed potential antipsychotic-like activity in preclinical models. nih.gov

| Compound | Substitution | 5-HT2C EC50 (nM) | β-arrestin Recruitment |

| (+)-15a | N-methyl | 23 | No activity |

| (+)-19 | N-benzyl | 24 | - |

This table presents a selection of data from a study on N-substituted (2-phenylcyclopropyl)methylamines as 5-HT2C receptor agonists. nih.gov

The stereochemistry of the cyclopropane ring can have a profound impact on the biological activity of a molecule. nih.govdocumentsdelivered.com The spatial arrangement of substituents on the three-membered ring can significantly influence how a ligand interacts with its receptor binding pocket. For instance, in a study of cis-12,13-cyclopropyl-epothilone B analogs, the orientation of the cyclopropane moiety was found to be critical for microtubule binding affinity and antiproliferative activity. nih.govdocumentsdelivered.com One diastereomer was nearly as potent as the natural product epothilone (B1246373) A, while the other was significantly less active. nih.govdocumentsdelivered.com This highlights the importance of controlling stereochemistry during the design and synthesis of cyclopropane-containing drug candidates.

In the context of phenylcyclopropylamines, the relative orientation of the phenyl and amino groups (cis or trans) can lead to substantial differences in biological activity. For example, in a series of 2-fluoro-2-phenylcyclopropylamine analogs, the trans-isomers were found to be much more potent inhibitors of monoamine oxidases than the corresponding cis-isomers. nih.gov

The nature and position of substituents on the phenyl ring of (2-phenylcyclopropyl)methanamine (B3243363) derivatives can significantly modulate their binding affinity and selectivity for different receptors. nih.govmdpi.com Electron-donating and electron-withdrawing groups can alter the electronic properties of the molecule, influencing interactions with the receptor. nih.gov

For example, in the development of inhibitors for monoamine oxidase (MAO), the introduction of various substituents on the aryl ring of 2-aryl-2-fluoro-cyclopropylamines had a notable effect on their inhibitory potency and selectivity for MAO-A versus MAO-B. nih.gov These substituent effects are often correlated with changes in the molecule's pKa and lipophilicity (log D), which in turn affect its ability to cross cell membranes and bind to the target enzyme. nih.gov

| Substituent (para-position) | pKa (trans-isomer) | log D (pH 7.4, trans-isomer) |

| H | 7.42 | 1.95 |

| Cl | 7.19 | 2.23 |

| OCH3 | 7.58 | 1.86 |

This table illustrates the effect of para-substituents on the pKa and lipophilicity of trans-2-aryl-2-fluoro-cyclopropylamine analogs. nih.gov

Development of Novel Chemical Probes and Building Blocks

Beyond its direct application in drug candidates, the (2-(4-Bromophenyl)cyclopropyl)methanamine scaffold is a valuable starting point for the synthesis of more complex molecules and chemical probes.

The term "building block" in chemistry refers to a chemical compound that can be used in the synthesis of more complex molecules. enamine.net Cyclopropane derivatives, including this compound, are considered valuable building blocks in organic synthesis. nih.gov The presence of the bromine atom on the phenyl ring provides a handle for further chemical modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of other functional groups, leading to the creation of diverse chemical libraries for drug discovery. nih.gov The cyclopropylamine moiety itself can also be a key component in the synthesis of various heterocyclic systems. sigmaaldrich.comncats.io

Design of Derivatives for Specific Chemical Biology Research (e.g., Protein Degrader Building Blocks)

The field of targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) being a prominent example. nih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The design of the linker is crucial for the efficacy of a PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, facilitating ubiquitination and subsequent degradation of the target. nih.gov

While direct examples of this compound being used as a PROTAC linker are not extensively documented in publicly available research, its structural features make it an attractive scaffold for this purpose. The rigid cyclopropyl (B3062369) ring can serve as a non-flexible spacer, providing precise control over the distance and geometry between the two ends of the PROTAC. The primary amine group offers a convenient handle for chemical modification and attachment to the E3 ligase ligand or the target protein ligand.

The potential application of this scaffold in PROTAC design is highlighted in the following conceptual table, which outlines how derivatives could be designed.

| Linker Scaffold | Point of Attachment 1 | Point of Attachment 2 | Potential Advantage |

| This compound | Amine (for coupling to E3 ligase ligand) | Phenyl ring (functionalized for coupling to target ligand) | Rigid, defined geometry |

| This compound | Amine (for coupling to target ligand) | Phenyl ring (functionalized for coupling to E3 ligase ligand) | Tunable properties via phenyl ring substitution |

Contribution to Ligand Libraries for High-Throughput Screening in Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify those with activity against a specific biological target. The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library being screened. nih.gov

Screening libraries ideally contain a wide range of chemical scaffolds with diverse three-dimensional shapes and physicochemical properties. nih.gov The inclusion of compounds with novel and rigid structures is particularly valuable, as it allows for the exploration of new areas of chemical space and can lead to the discovery of hits with improved selectivity and drug-like properties.

The this compound scaffold and its derivatives are excellent candidates for inclusion in ligand libraries for HTS. The cyclopropane ring imparts a distinct three-dimensional character that is often underrepresented in traditional screening collections. The presence of the 4-bromophenyl group and the primary amine provides opportunities for further diversification, allowing for the creation of a library of related compounds with a range of electronic and steric properties.

The value of such a library is summarized in the table below:

| Library Type | Scaffold | Key Features | Potential Applications |

| Focused Library | (2-Arylcyclopropyl)methanamines | 3D shape, tunable electronics, primary amine handle | CNS targets, ion channels, GPCRs |

| Diversity-Oriented Library | Variously substituted cyclopropylamines | Exploration of novel chemical space | Broad range of biological targets |

By incorporating this compound and its analogs into screening libraries, researchers can increase the probability of identifying novel hit compounds for a wide array of biological targets, thereby accelerating the pace of drug discovery and chemical biology research.

Advanced Analytical and Spectroscopic Characterization in Research of 2 4 Bromophenyl Cyclopropyl Methanamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of (2-(4-Bromophenyl)cyclopropyl)methanamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer detailed insights into the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. While specific, detailed spectra for this exact compound are not widely published in publicly accessible literature, the expected chemical shifts can be inferred from the analysis of structurally similar compounds.

For a related compound, 1-(4-bromophenyl)ethan-1-amine, ¹³C NMR studies have been conducted, which can provide insight into the resonances of the 4-bromophenyl group. researchgate.net The analysis of various benzylamine (B48309) derivatives also offers a basis for predicting the spectral characteristics of the aminomethyl group. rsc.org

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons on the aromatic ring, the cyclopropyl (B3062369) ring, and the aminomethyl group. The protons on the 4-bromophenyl ring would typically appear as two doublets in the aromatic region. The protons of the cyclopropyl ring and the methanamine group would exhibit complex splitting patterns in the aliphatic region, characteristic of their specific spin-spin couplings.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. The carbon atoms of the 4-bromophenyl group would resonate in the downfield aromatic region, with the carbon atom bonded to the bromine showing a characteristic shift. The carbons of the cyclopropyl ring and the aminomethyl group would appear in the upfield aliphatic region. For instance, studies on similar structures have identified carbonyl carbons of carbamate (B1207046) and carbonate species at approximately 164.66 ppm and 161.60 ppm, respectively, though these are not present in the target molecule, they illustrate the type of data obtained. researchgate.net

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Aromatic Protons (AA'BB' system) | Aromatic Carbons |

| Methine Proton (cyclopropyl) | Methine Carbon (cyclopropyl) |

| Methylene (B1212753) Protons (CH₂-NH₂) | Methylene Carbon (CH₂-NH₂) |

| Methylene Protons (cyclopropyl) | Methylene Carbons (cyclopropyl) |

| Amine Protons (NH₂) |

This table represents predicted data based on chemical principles, as specific experimental data is not available in the provided search results.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragment Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule, confirming its molecular formula, C₁₀H₁₂BrN. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 226.0226 Da. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 226.02258 | 140.0 |

| [M+Na]⁺ | 248.00452 | 152.8 |

| [M+NH₄]⁺ | 243.04912 | 158.7 |

| [M+K]⁺ | 263.97846 | 141.6 |

Data from PubChemLite for (1-(4-bromophenyl)cyclopropyl)methanamine, a structural isomer. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and the C-Br stretching vibration.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the 4-bromophenyl chromophore. The UV-Vis spectrum would exhibit absorption maxima corresponding to the π-π* transitions of the aromatic system.

Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification and purity assessment of this compound. These methods separate the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Several chemical suppliers indicate that HPLC is used to ensure the quality of their products, often reporting purities of 95% or higher. sigmaaldrich.com

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netpensoft.net The elution of the compound is monitored by a UV detector, often at a wavelength where the 4-bromophenyl group has strong absorbance. researchgate.net Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, specific, and robust. researchgate.net While specific HPLC method parameters for this compound are not detailed in the available literature, related compounds are analyzed using isocratic elution on a C18 column with mobile phases such as methanol/water or acetonitrile/phosphate (B84403) buffer. researchgate.netjchr.org

Gas Chromatography (GC) for Volatile Purity Analysis

Gas Chromatography (GC) can be employed to analyze the purity of this compound, particularly for assessing the presence of any volatile impurities. The compound would be vaporized and passed through a capillary column, with separation based on boiling point and polarity. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). While specific GC methods for this compound are not documented in the search results, GC is a standard technique for the analysis of related amine compounds.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules like this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, enabling the separation and quantification of individual enantiomers.

In the analysis of closely related chiral amines, enantioselective HPLC methods have been successfully developed. researchgate.net These methods often employ chiral stationary phases (CSPs) to achieve separation. For instance, cellulose-based CSPs have demonstrated high efficiency in resolving enantiomers of similar compounds. researchgate.net Specifically, columns such as the CHIRALCEL-ODH®, which is coated with tris(3,5-dimethylphenylcarbamate), and the LUX-3®, featuring a tris(4-methylbenzoate) chiral selector, have been utilized. researchgate.net

The separation is typically achieved under normal phase conditions, using a mobile phase consisting of a mixture of a nonpolar solvent like n-hexane and an alcohol modifier, such as 2-propanol or ethanol. The precise ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks, allowing for accurate calculation of the enantiomeric excess. researchgate.net The enantiomeric excess is a measure of the purity of a chiral sample, calculated from the relative peak areas of the two enantiomers in the chromatogram. researchgate.net

Interactive Data Table: Chiral HPLC Separation Parameters for a Related Chiral Amine

| Parameter | Details | Reference |

| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.net |

| Chiral Stationary Phases (CSPs) | CHIRALCEL-ODH®, LUX-3® (Cellulose-based) | researchgate.net |

| Elution Mode | Normal Phase | researchgate.net |

| Typical Mobile Phase | n-Hexane / Alcohol Modifier (e.g., 2-propanol) | researchgate.net |

| Outcome | Baseline enantioselective separation, enabling determination of enantiomeric excess (ee) | researchgate.net |

Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

As of the latest available research, the specific single crystal X-ray diffraction data for this compound has not been reported in publicly accessible crystallographic databases. While crystallographic studies have been conducted on numerous compounds containing a 4-bromophenyl moiety or a cyclopropyl ring, the crystal structure of the title compound remains to be determined and published.

The determination of its crystal structure would provide invaluable insights into its solid-state conformation, including the relative orientation of the 4-bromophenyl and aminomethyl groups with respect to the cyclopropane (B1198618) ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths | Data not available |

| Key Bond Angles | Data not available |

Q & A

Q. What are the recommended synthetic routes for (2-(4-Bromophenyl)cyclopropyl)methanamine?

The synthesis typically involves cyclopropanation of a bromophenyl-substituted alkene using carbene precursors (e.g., diazo compounds) catalyzed by transition metals like rhodium or copper . A nucleophilic substitution reaction between 4-bromobenzyl halides and cyclopropylamine derivatives in the presence of a base (e.g., NaOH) can also yield the target compound. Reaction optimization should focus on solvent selection (e.g., DCM or THF), temperature control (0–25°C), and purification via column chromatography .

Q. How can researchers characterize the purity and structure of this compound?

Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm cyclopropyl ring integrity and bromophenyl substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, cyclopropyl protons as multiplet at δ 1.2–1.8 ppm) .

- HRMS : To verify molecular ion peaks (e.g., [M+H] at m/z 240.04 for CHBrN) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screens should include:

- Receptor Binding Assays : Test affinity for serotonin receptors (5-HT, 5-HT) due to structural similarities to functionally selective ligands .

- Enzyme Inhibition Studies : Cytochrome P450 isoforms to assess metabolic stability .

- Cellular Toxicity : MTT assays in HEK-293 or HepG2 cells (IC > 50 µM suggests low cytotoxicity) .

Advanced Research Questions

Q. How does the bromophenyl substituent influence binding affinity compared to fluoro or chloro analogs?

The bromine atom’s electronegativity and steric bulk enhance hydrophobic interactions with receptor pockets. For example:

| Compound | Substituent | 5-HT K (nM) |

|---|---|---|

| 4-Bromo | Br | 23 (predicted) |

| 4-Fluoro | F | 24 |

| 4-Chloro | Cl | 27 |

| Bromine’s larger atomic radius may improve binding but reduce solubility. Comparative molecular field analysis (CoMFA) can validate these effects . |

Q. What strategies resolve contradictions in SAR data for cyclopropylmethanamine derivatives?

Discrepancies often arise from stereochemistry or substituent positioning. For example:

- Enantiomer Activity : The (1R,2R)-enantiomer of a dichlorophenyl analog showed 10-fold higher 5-HT affinity than the (1S,2S)-form .

- Substituent Placement : Moving bromine from para to meta on the phenyl ring reduced receptor binding by 40% in a fluoro analog .

Use chiral HPLC to separate enantiomers and crystallography to map binding modes .

Q. How can computational methods optimize derivatization for enhanced pharmacokinetics?

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration (logBB > 0.3) based on lipophilicity (cLogP ~2.5) .

- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., amine oxidation) and half-life (t ~2–4 hours) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values .

Q. What experimental designs validate target engagement in neurological disease models?

- In Vivo Studies : Administer 10–30 mg/kg (IP) in rodent models of depression (e.g., forced swim test) or anxiety (elevated plus maze) .

- Biomarker Analysis : Measure serotonin levels via microdialysis or ELISA in prefrontal cortex tissue .

- Knockout Models : Use 5-HT receptor knockout mice to confirm mechanism specificity .

Methodological Considerations

Q. Handling and Stability

Q. Data Reprodubility Challenges

- Stereochemical Purity : Confirm via optical rotation ([α] ±5°) or chiral NMR shift reagents .

- Batch Variability : Use standardized catalysts (e.g., Rh(OAc)) and monitor reaction progress by TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.